molecular formula C12H16N2 B3170906 4-(3,4-dihydro-2H-pyrrol-5-yl)-N,N-dimethylaniline CAS No. 946386-39-6

4-(3,4-dihydro-2H-pyrrol-5-yl)-N,N-dimethylaniline

Cat. No.: B3170906
CAS No.: 946386-39-6
M. Wt: 188.27 g/mol
InChI Key: MAQXGFBLXRXGSE-UHFFFAOYSA-N
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Description

The compound “4-(3,4-dihydro-2H-pyrrol-5-yl)-N,N-dimethylaniline” is a complex organic molecule that contains a pyrrole ring and an aniline group. Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene, but with a nitrogen atom. Aniline is an organic compound with the formula C6H5NH2. It consists of a phenyl group attached to an amino group .


Molecular Structure Analysis

The molecular structure of “this compound” would likely show the presence of a pyrrole ring attached to an aniline group. The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

The chemical reactions of “this compound” would likely be influenced by the reactivity of the pyrrole and aniline groups. For example, pyrrole can undergo electrophilic substitution reactions, while aniline can undergo reactions typical of amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its structure. For example, its solubility would be influenced by the presence of polar groups, its boiling and melting points would depend on the strength of intermolecular forces, and its reactivity would be influenced by the presence of the pyrrole and aniline groups .

Scientific Research Applications

Photochemical Synthesis of Heterocycles

4-(3,4-dihydro-2H-pyrrol-5-yl)-N,N-dimethylaniline plays a role in the photochemical synthesis of heterocycles. For instance, it has been used in the preparation of 2-(4-N,N-dimethylaminophenyl) heterocycles through the photolysis of 4-chloro-N,N-dimethylaniline in the presence of furan, pyrrole, and thiophene. This process results in high regio- and chemoselectivity, producing compounds with potential applications in organic synthesis and materials science (Guizzardi et al., 2000).

Inhibitors for Molecular Complexes

Another application involves its derivative in the disruption of molecular complexes, such as the SCFSKP2 E3 ligase complex, through efficient synthesis of tetrahydropyran derivatives. This research is significant for understanding the mechanism of action of molecular inhibitors and developing new therapeutic agents (Shouksmith et al., 2015).

Chemical Reactions with Indoles

The compound's reactivity has been studied in the addition reactions with indoles, demonstrating its utility in synthesizing complex organic molecules. This research contributes to the development of new synthetic methodologies in organic chemistry (Usachev et al., 2018).

Diversity in Chemical Reactions

The chemical's derivatives are involved in diverse chemical reactions, such as the three-component reaction with α-amino acids, leading to the formation of complex heterocyclic structures. This highlights its versatility in contributing to the synthesis of bioactive molecules with potential pharmaceutical applications (Chen et al., 2016).

Electropolymerization and Electrochemical Applications

Furthermore, the compound is utilized in electropolymerization processes, indicating its potential in materials science, especially in the development of conductive polymers and materials with specific electronic properties (Yaubasarova et al., 2019).

Properties

IUPAC Name

4-(3,4-dihydro-2H-pyrrol-5-yl)-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-14(2)11-7-5-10(6-8-11)12-4-3-9-13-12/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQXGFBLXRXGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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